molecular formula C22H18ClFN2O2 B2480007 4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide CAS No. 303987-26-0

4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide

Cat. No. B2480007
M. Wt: 396.85
InChI Key: MNTZPYCQCRZDEW-DHRITJCHSA-N
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Description

The compound "4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss similar compounds with benzylidene carbohydrazide structures, which can provide insight into the chemical nature and reactivity of the compound . These compounds are synthesized using related benzaldehydes and carbohydrazides, indicating a potential similarity in the synthetic approach that could be used for the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with carbohydrazides in the presence of a catalyst such as acetic acid in an ethanol solvent. This suggests that the synthesis of "4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide" might also involve a similar condensation reaction between the appropriate benzaldehyde and carbohydrazide under acidic conditions .

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, the papers describe the structural confirmation of similar compounds using techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis. These techniques would likely be applicable for determining the structure of "4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide" as well, providing detailed information about the functional groups and the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of benzylidene carbohydrazides can be inferred from the literature on similar compounds. These molecules may undergo further chemical transformations, such as oxidation or nucleophilic addition, depending on the substituents present on the aromatic rings and the nature of the carbohydrazide moiety. The presence of electron-withdrawing groups such as chloro and fluoro substituents could affect the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide" would likely be influenced by its molecular structure. The presence of halogens and the specific arrangement of substituents would affect properties such as solubility, melting point, and stability. These properties are crucial for understanding the compound's behavior in different environments and can be predicted based on the properties of structurally similar compounds .

Scientific Research Applications

1. Material Science Applications

Hydrazone derivatives, similar in structure to the compound , have been extensively studied for their remarkable supramolecular architectures, which are primarily stabilized by intra- and intermolecular hydrogen bonds. These compounds exhibit non-covalent directional interactions vital in materials architecture. Additionally, they possess notable nonlinear optical (NLO) properties, making them potential candidates for photonic and electronic applications. Quantum chemical insights reveal the importance of these compounds in understanding the interplay between molecular structure and material properties (Khalid et al., 2021).

2. Antimicrobial Applications

Derivatives structurally similar to 4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide have been synthesized and shown to possess antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential in combating microbial infections (Desai et al., 2013). The presence of fluorine atoms in these compounds is essential for enhancing their antimicrobial activity, signifying the role of halogen atoms in bioactive compounds (He et al., 2018).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O2/c1-15-5-7-16(8-6-15)13-25-26-22(27)17-9-11-18(12-10-17)28-14-19-20(23)3-2-4-21(19)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTZPYCQCRZDEW-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide

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